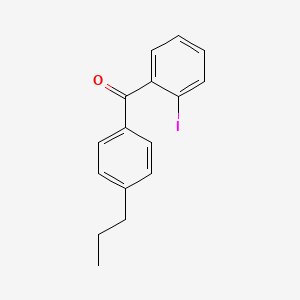

2-Iodo-4'-n-propylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Iodo-4’-n-propylbenzophenone, also known as p-PROP-I-Phenone, is an organic compound that belongs to the ketone and benzophenone functional group . It has a molecular formula of C16H15IO .

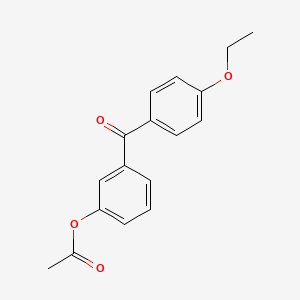

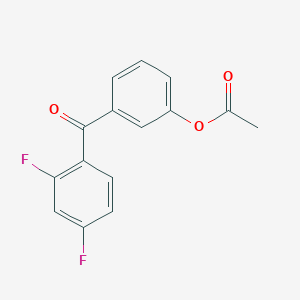

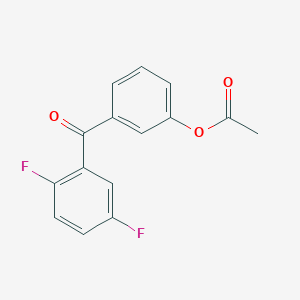

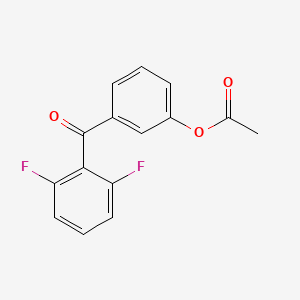

Molecular Structure Analysis

The molecular structure of 2-Iodo-4’-n-propylbenzophenone consists of a propyl group attached to a benzene ring, which is connected to a carbonyl group and another benzene ring with an iodine atom . The InChI code for this compound is1S/C16H15IO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 . Physical And Chemical Properties Analysis

2-Iodo-4’-n-propylbenzophenone has a molecular weight of 350.19 g/mol . It has a computed XLogP3-AA value of 5.3, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds . Its exact mass and monoisotopic mass are both 350.01676 g/mol . It has a topological polar surface area of 17.1 Ų .Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

- Summary of Application : “2-Iodo-4’-n-propylbenzophenone” is a chemical compound used in various chemical reactions . It’s often used as a reagent or building block in the synthesis of more complex molecules .

- Methods of Application : The specific methods of application can vary widely depending on the reaction being performed. Typically, it would be used in a controlled laboratory setting, following specific reaction conditions (temperature, pressure, solvent, etc.) .

- Results or Outcomes : The outcomes of these reactions would depend on the specific reaction being performed. In general, the goal would be to synthesize a desired product with high yield and purity .

-

Environmental Science and Pollution Research

- Summary of Application : Benzophenone-type compounds, which include “2-Iodo-4’-n-propylbenzophenone”, have been studied for their environmental impact, particularly in relation to wastewater treatment .

- Methods of Application : In one study, the degradation of a similar compound, Benzophenone-4 (BP-4), was investigated using chlorination and advanced oxidation processes .

- Results or Outcomes : The study found that 76% of BP-4 was degraded after 80 minutes of reaction with chlorine . The oxidation by UV/TiO2 and UV/H2O2 led to a total removal of BP-4 and their generated by-products after 50 and 10 minutes of reactions, respectively .

- Organic Light-Emitting Diodes (OLEDs)

- Summary of Application : Benzophenone-based derivatives, which include “2-Iodo-4’-n-propylbenzophenone”, have been studied for their potential applications in Organic Light-Emitting Diodes (OLEDs) . OLEDs have garnered considerable attention due to their potential applications in flat-panel displays and solid-state lighting technologies .

- Methods of Application : The benzophenone core has attracted much attention as a fragment for the synthesis of organic semiconductors . Benzophenone also functions as a classical phosphor with high intersystem crossing efficiency .

- Results or Outcomes : This characteristic makes it a compelling candidate for effective reverse intersystem crossing, with potential in leading to the development of thermally activated delayed fluorescent (TADF) emitters . These emitting materials witnessed a pronounced interest in recent years due to their incorporation in metal-free electroactive frameworks and the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), consequently achieving exceptionally high external quantum efficiencies (EQEs) .

-

Pharmaceutical Research

- Summary of Application : Benzophenone derivatives, including “2-Iodo-4’-n-propylbenzophenone”, have been studied for their potential applications in pharmaceutical research . They are often used as intermediates in the synthesis of various pharmaceutical compounds .

- Methods of Application : The specific methods of application can vary widely depending on the reaction being performed. Typically, it would be used in a controlled laboratory setting, following specific reaction conditions (temperature, pressure, solvent, etc.) .

- Results or Outcomes : The outcomes of these reactions would depend on the specific reaction being performed. In general, the goal would be to synthesize a desired product with high yield and purity .

-

Preparation of Other Benzophenone Derivatives

- Summary of Application : “2-Iodo-4’-n-propylbenzophenone” can be used in the synthesis of other benzophenone derivatives . For example, it has been used in the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

- Methods of Application : The compound was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .

- Results or Outcomes : The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

Eigenschaften

IUPAC Name |

(2-iodophenyl)-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRQGUDTEDEZMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641773 |

Source

|

| Record name | (2-Iodophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4'-n-propylbenzophenone | |

CAS RN |

64358-26-5 |

Source

|

| Record name | (2-Iodophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.